![molecular formula C18H13ClFNO4 B2949199 Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate CAS No. 887888-33-7](/img/structure/B2949199.png)
Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
The synthesis of benzofuran derivatives, including Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate, involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This results in the formation of ethyl 5-nitrobenzofuran-2-carboxylate in good yields and purity .Molecular Structure Analysis
Benzofuran is a heterocyclic compound that is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds can be constructed using novel methods such as a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Scientific Research Applications
Natural Product Synthesis
Benzofuran compounds, such as Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate, are key structural units in various biologically active natural medicines and synthetic chemical raw materials . They are used in the total synthesis of natural products containing benzofuran rings . The one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI 2, and reductive desulfurization of the resulting product is a key step .
Anticancer Activity
Some substituted benzofurans have shown significant anticancer activities . For instance, compound 36, which may contain a benzofuran ring, has demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds have been found to exhibit strong antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
Anti-oxidative Activity
Benzofuran derivatives have also been found to possess anti-oxidative activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress.
Anti-viral Activity
Certain benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Drug Prospects
Due to their diverse pharmacological activities, benzofuran derivatives have attracted much attention as potential drug lead compounds . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Chemical Synthesis
Benzofuran derivatives are used in the synthesis of complex benzofuran compounds . A unique free radical cyclization cascade is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Quantum Tunneling
Proton quantum tunneling is another method used in the construction of benzofuran rings . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .
Future Directions
Benzofuran compounds, including Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .
properties
IUPAC Name |
ethyl 3-[(2-chloro-6-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO4/c1-2-24-18(23)16-15(10-6-3-4-9-13(10)25-16)21-17(22)14-11(19)7-5-8-12(14)20/h3-9H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISTZPVFAGLHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate |
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